![molecular formula C7H7F2NO2 B1456473 2-Pyridinemethanol, 5-(difluoromethoxy)- CAS No. 864757-81-3](/img/structure/B1456473.png)
2-Pyridinemethanol, 5-(difluoromethoxy)-
Overview
Description
Molecular Structure Analysis
The molecular formula of “2-Pyridinemethanol, 5-(difluoromethoxy)-” is C7H7F2NO2 . It has a molecular weight of 175.13 g/mol.Physical And Chemical Properties Analysis
“2-Pyridinemethanol, 5-(difluoromethoxy)-” is a solid substance . It has a molecular weight of 175.13 g/mol.Scientific Research Applications
Oxidation Kinetics and Mechanisms
Research conducted by Kita and Uścińska (2003) explored the oxidation kinetics of 2-pyridinemethanol and related compounds with chromium(VI) in acidic media. Their study revealed that the oxidation process is influenced by the chelating abilities of the reductant and the electron-withdrawing effects due to protonation. This research provides a basis for understanding the chemical reactivity of 2-pyridinemethanol derivatives in oxidative environments (Kita & Uścińska, 2003).
Photoredox-Catalyzed Functionalization
Lin and Prakash (2022) presented a method for the direct C(sp2)-H difluoromethoxylation of (hetero)arenes using a novel pyridinium reagent under blue light photoredox catalysis. This study highlights the compound's role in facilitating the introduction of difluoromethoxy groups into organic molecules, enhancing their physicochemical properties for potential applications in medicinal chemistry and materials science (Lin & Prakash, 2022).
Volumetric Properties in Aqueous Solutions
A comparative study by Kul et al. (2013) on the volumetric properties of 2-pyridinemethanol in aqueous solutions offers insight into its solvation behavior and interactions with water molecules. The research findings are crucial for understanding the solubility, mixing behavior, and potential applications of this compound in solution-based processes and formulations (Kul et al., 2013).
Synthesis and Reaction Mechanisms
A publication by Hui (2009) on the synthesis of 2-pyridinemethanol from 2-methylpyridine provides a comprehensive overview of the reaction mechanisms, synthesis methods, and factors affecting the reactions. This paper is valuable for researchers interested in the synthetic routes and applications of 2-pyridinemethanol as a precursor or intermediate in organic synthesis (Hui, 2009).
Catalytic Oxidation Studies
The work by Tang et al. (2020) on the self-promoted oxidation of pyridinemethanol with molecular oxygen using vanadium catalysts sheds light on the unique reactivity and potential catalytic applications of this compound. Their findings contribute to the development of efficient catalysts for the oxidation of heterocyclic compounds (Tang et al., 2020).
Crystal and Molecular Structure Analysis
Research on the crystal and molecular structures of derivatives and complexes involving 2-pyridinemethanol, such as the study by Percino et al. (2006), provides fundamental insights into the molecular geometry, stability, and potential for forming specific molecular arrangements. Such studies are essential for applications in crystal engineering, material science, and the development of new functional materials (Percino et al., 2006).
Safety And Hazards
The safety data sheet for a similar compound, 2-Pyridinemethanol, indicates that it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing its mist or vapors, and it should be handled with protective gloves, eye protection, and face protection .
properties
IUPAC Name |
[5-(difluoromethoxy)pyridin-2-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2NO2/c8-7(9)12-6-2-1-5(4-11)10-3-6/h1-3,7,11H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGRJLGIWQUKTTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1OC(F)F)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Pyridinemethanol, 5-(difluoromethoxy)- |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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